2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide”, involves various types of bonds and interactions. These include N–H–O and C–H–O hydrogen bonds, Br–Br halogen bonds, C–H–π, and C–Br–π molecular contacts . The bromine atom plays a key role in these interactions .Scientific Research Applications
Anticancer and Antidiabetic Potential:
- Studies on related 1,3,4-oxadiazole derivatives reveal significant anticancer activities through in vitro evaluations. For instance, compounds have shown activity against breast cancer cell lines, indicating the therapeutic potential of these chemical frameworks in oncology (Salahuddin et al., 2014). Moreover, antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate the 1,3,4-oxadiazol moiety, demonstrated their efficacy in in vitro α-amylase inhibition assays (J. Lalpara et al., 2021).
Antimicrobial and Nematocidal Activities:
- Research into benzofuran-oxadiazole hybrids has uncovered their antimicrobial properties, highlighting the potential of oxadiazole derivatives in combating microbial infections (P. Sanjeeva et al., 2021). Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity, suggesting their utility in agricultural pest control (Dan Liu et al., 2022).
Photodynamic Therapy Applications:
- The synthesis of new zinc phthalocyanine compounds substituted with oxadiazole-related groups has been explored for their high singlet oxygen quantum yield. These properties make them suitable candidates for photodynamic therapy, a treatment method for cancer utilizing light-sensitive compounds (M. Pişkin et al., 2020).
Catalytic Activity in Organic Synthesis:
- Oxadiazoline and ketoimine palladium(II) complexes supported on a chitosan membrane have demonstrated catalytic activity for the Suzuki–Miyaura cross-coupling in water, showcasing the versatility of oxadiazole derivatives in facilitating organic reactions (Jamal Lasri et al., 2011).
Future Directions
The future directions for research on “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine, given their known antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of a methoxy group (och3) on the benzyl ring might influence its solubility and electronic properties, which could potentially impact its bioavailability.
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCQGDZJLUQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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